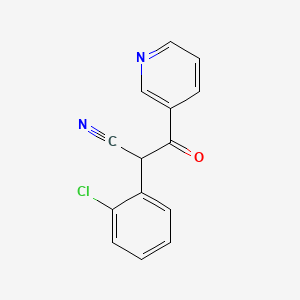

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound that features a chlorophenyl group, a pyridinyl group, and a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted chlorophenyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has shown potential as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their anti-cancer properties, particularly in targeting specific cancer cell lines.

Synthetic Methodologies

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile serves as an important intermediate in organic synthesis. It can participate in various reactions, such as:

- Nucleophilic Substitution Reactions : The presence of the nitrile group allows for nucleophilic attack, leading to the formation of amines or other functional groups.

- Cycloaddition Reactions : The compound can be used in cycloaddition reactions to form complex cyclic structures that are valuable in drug design.

Research has indicated that this compound may exhibit antimicrobial and anti-inflammatory properties. Studies involving molecular docking have suggested that it could interact effectively with certain biological targets, making it a candidate for further investigation in drug discovery.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of derivatives synthesized from this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for new cancer therapies.

Case Study 2: Synthesis of Novel Heterocycles

Researchers utilized this compound as a starting material to develop novel heterocyclic compounds through multi-step synthetic pathways. These heterocycles exhibited promising biological activities, including antifungal and antibacterial effects.

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-2-yl)propanenitrile

- 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-4-yl)propanenitrile

- 2-(2-Chlorophenyl)-3-oxo-3-(quinolin-3-yl)propanenitrile

Uniqueness

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Actividad Biológica

2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile, commonly known by its IUPAC name, is a compound with notable biological activities. Its molecular formula is C₁₄H₉ClN₂O, and it has a molecular weight of 256.69 g/mol. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The compound's structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₉ClN₂O |

| Molecular Weight | 256.69 g/mol |

| Melting Point | 165-167 °C |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

| Purity | >95% |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited an IC₅₀ value of approximately 9.46 μM.

- MDA-MB-231 (triple-negative breast cancer) : Showed an IC₅₀ value of about 1.75 μM.

These results indicate that the compound possesses selective cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (IC₅₀ = 17.02 μM for MCF-7) .

The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspases. Specifically, treated MCF-7 cells showed increased levels of caspase-9, suggesting that the compound triggers intrinsic apoptotic pathways .

Antiviral Activity

In addition to its anticancer properties, this compound has demonstrated antiviral activity against influenza viruses. In vivo studies indicated that it significantly reduced viral load in infected mice models. Oral administration resulted in over a 2-log reduction in viral replication, highlighting its potential as an antiviral agent .

Case Studies and Research Findings

- In Vivo Efficacy : A study assessed the safety and efficacy of the compound at varying doses (10 mg/kg and 40 mg/kg) in murine models. The results indicated no acute toxicity up to 2000 mg/kg, with favorable pharmacokinetics including a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the pyridine ring significantly affect biological activity. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced potency against cancer cell lines .

Safety Profile

While extensive safety data is still required, preliminary studies indicate that this compound does not inhibit cytochrome P450 enzymes at concentrations below 10 μM, suggesting a low risk for drug-drug interactions .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEZQDAGLIYQHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)C(=O)C2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.